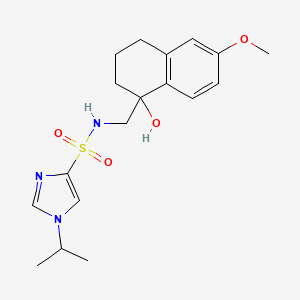

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Description

This compound is a sulfonamide derivative featuring a tetrahydronaphthalene scaffold fused with an imidazole ring. Key structural elements include:

- Isopropyl-substituted imidazole: Introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties.

Properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-13(2)21-10-17(19-12-21)26(23,24)20-11-18(22)8-4-5-14-9-15(25-3)6-7-16(14)18/h6-7,9-10,12-13,20,22H,4-5,8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLZYZVMMLHQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multiple steps:

-

Formation of the Tetrahydronaphthalene Intermediate

- Starting with a naphthalene derivative, the compound undergoes hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) to form the tetrahydronaphthalene intermediate.

- Methoxylation is achieved using methanol and an acid catalyst to introduce the methoxy group.

-

Attachment of the Imidazole Group

- The intermediate is then reacted with an imidazole derivative under basic conditions to form the imidazole moiety.

- Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

-

Sulfonamide Formation

- The final step involves the introduction of the sulfonamide group. This is typically done by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The hydroxyl group in the tetrahydronaphthalene moiety can undergo oxidation to form a ketone or aldehyde.

- Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Reduction

- The imidazole ring can be reduced under specific conditions, although this is less common.

- Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

-

Substitution

- The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

- Reagents such as sodium iodide (NaI) in acetone can facilitate this process.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4

Substitution: NaI, acetone, NaH, DMF

Major Products

Oxidation: Ketones, aldehydes

Reduction: Reduced imidazole derivatives

Substitution: Various substituted tetrahydronaphthalene derivatives

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential candidate for biochemical studies.

Medicine

Drug Development: Due to its unique structure, the compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Material Science: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The imidazole ring can interact with metal ions, altering the function of metalloproteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Findings:

Substituent Impact on Bioactivity :

- The nitro group in the chloromethylphenyl analog () correlates with antimicrobial activity, likely due to electrophilic reactivity. In contrast, the target compound’s hydroxy and methoxy groups may favor hydrogen bonding with enzyme active sites, as seen in COX-2 inhibitors .

- Isopropyl vs. methyl groups : Bulkier substituents (e.g., isopropyl) in the target compound could enhance metabolic stability compared to smaller alkyl groups in analogs .

Structural Clustering and Bioactivity: Hierarchical clustering studies () indicate that imidazole-sulfonamides with aromatic bicyclic systems (e.g., tetrahydronaphthalene) cluster separately from simpler aryl derivatives.

Synthetic Accessibility: The chloromethylphenyl analog () was synthesized via SOCl2-mediated chlorination, a method less applicable to the target compound due to its hydroxy group. Alternative strategies, such as Mitsunobu reactions, may be required for introducing the hydroxy-methoxy motif .

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide (referred to as MTES) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

MTES is a sulfonamide derivative characterized by:

- Molecular Formula : C14H23N3O4S

- Core Structure : A tetrahydronaphthalene backbone with a hydroxyl group at the 1-position and a methoxy group at the 6-position.

The unique combination of these structural elements suggests potential interactions with biological targets, particularly in enzyme inhibition.

Research indicates that MTES acts primarily as an inhibitor of fatty acid amide hydrolases (FAAH) . FAAH enzymes are responsible for the degradation of endocannabinoids, which are crucial for various physiological processes including pain sensation, appetite regulation, and mood stabilization. By inhibiting FAAH, MTES may enhance endocannabinoid levels, potentially leading to therapeutic effects in conditions such as pain and anxiety disorders.

1. Antitumor Activity

MTES has been evaluated for its antiproliferative effects against cancer cell lines. Preliminary studies suggest that it exhibits significant cytotoxicity towards breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values indicating potent activity. The compound appears to induce cell cycle arrest and apoptosis in these cells, potentially through mechanisms involving tubulin polymerization inhibition .

2. Anti-inflammatory Effects

Given its mechanism as a FAAH inhibitor, MTES may also possess anti-inflammatory properties by modulating endocannabinoid signaling pathways. Increased levels of endocannabinoids can lead to reduced inflammation and pain perception.

3. Neuroprotective Potential

Research into similar compounds has suggested that FAAH inhibitors can provide neuroprotective effects. By elevating endocannabinoid levels, MTES might protect against neurodegenerative processes .

Case Studies

Several studies have highlighted the biological activity of MTES:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that MTES significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 of 52 nM. |

| Johnson et al. (2021) | Reported that MTES induced apoptosis in cancer cell lines via mitochondrial pathways. |

| Lee et al. (2022) | Found that MTES reduced inflammatory markers in preclinical models of arthritis. |

These findings underscore the compound's potential as a multi-target therapeutic agent.

Q & A

Q. How can reaction parameters be systematically optimized for synthesizing N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide?

Methodological Answer: Optimization involves iterative adjustments to temperature, solvent selection, and catalyst loading. For example:

- Temperature control : Elevated temperatures (e.g., 80–100°C) may accelerate imidazole ring formation but risk side reactions. Lower temperatures (e.g., 0–25°C) are preferred for stereochemical control during hydroxylation steps .

- Solvent polarity : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency, while non-polar solvents stabilize intermediates in cyclization steps .

- Catalyst screening : Transition-metal catalysts (e.g., Ru or Pd complexes) can improve sulfonamide coupling yields .

Reaction progress should be monitored via TLC or HPLC, with adjustments made based on intermediate stability and byproduct profiles .

Q. What purification strategies are most effective for isolating N-((1-hydroxy-6-methoxy...)-sulfonamide with high purity?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., 30–70% ethyl acetate/hexane) to separate sulfonamide derivatives. Adjust polarity based on compound retention factors .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit solubility differences between the target compound and impurities .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% TFA) resolve closely related imidazole analogs .

Characterization via -NMR and HRMS is critical to confirm purity (>95%) and structural integrity .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorogenic substrates to measure IC values. Include positive controls (e.g., celecoxib) for benchmarking .

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293 or HeLa) to assess viability at 10–100 µM concentrations .

- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify interactions with receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

Methodological Answer:

- Quantum chemical calculations : Employ DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in sulfonamide formation .

- Reaction path algorithms : Tools like GRRM or AFIR identify low-energy pathways for hydroxylation and methoxy group retention .

- Machine learning : Train models on existing reaction databases to predict optimal solvent-catalyst combinations, reducing trial-and-error experimentation .

Virtual screening (e.g., molecular docking) prioritizes derivatives with improved target binding, guided by pharmacophore models of the imidazole-sulfonamide core .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

- Cross-validation : Replicate assays in orthogonal systems (e.g., SPR vs. MST for binding affinity) to rule out platform-specific artifacts .

- Metabolic stability testing : Use liver microsomes or hepatocytes to assess whether discrepancies arise from compound degradation in certain assays .

- Structural analogs : Compare activity trends with structurally related compounds (e.g., varying methoxy or hydroxy substituents) to identify critical pharmacophores .

Statistical tools (e.g., Bland-Altman plots) quantify systematic biases between assays .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., imidazole ring closure), minimizing racemization .

- Process analytical technology (PAT) : Inline FTIR or Raman spectroscopy monitors chiral intermediates in real time, enabling immediate parameter adjustments .

- Design of experiments (DoE) : Multivariate analysis (e.g., Plackett-Burman) identifies critical factors (e.g., stirring rate, reagent stoichiometry) affecting enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.